molecular formula C24H28O2 B1251468 Machaeriol A

Machaeriol A

Cat. No. B1251468
M. Wt: 348.5 g/mol
InChI Key: KCNFZTIIENBEPU-TUCATBTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Machaeriol A is a natural product found in Machaerium with data available.

Scientific Research Applications

Antimalarial Activity

Machaeriol A, derived from Machaerium multiflorum, has been explored for its potential antimalarial properties. A study demonstrated that machaeriol B, a compound related to machaeriol A, exhibited significant in vitro antimalarial activity against Plasmodium falciparum W-2 clone (Muhammad et al., 2001).

Synthetic Approaches

Efficient synthetic approaches for both natural (+)-machaeriol A and its enantiomer (-)-machaeriol A have been developed, providing a basis for further biological studies. The synthesis involved key strategies like stilbene formation and trans-hexahydrodibenzopyran formation (Xia & Lee, 2008).

Antimicrobial and Antiparasitic Activities

Another study highlighted that machaeriol C and D, related to machaeriol A, showed significant antimicrobial activities against bacteria like Staphylococcus aureus and Candida albicans. Furthermore, machaeridiol B exhibited antiparasitic activities against Plasmodium falciparum and Leishmania donavani (Muhammad et al., 2003).

Modulation of Cannabinoid Receptors

Research has also explored the structure-activity relationships of machaeriol analogues as modulators of cannabinoid receptors. This study provided insights into the interaction of these compounds with cannabinoid receptor isoforms, identifying potential agonists with selectivity for these receptors (Haider et al., 2021).

properties

Product Name

Machaeriol A

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

(6aS,9S,10aS)-6,6,9-trimethyl-3-[(E)-2-phenylethenyl]-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,10-11,14-16,19-20,25H,9,12-13H2,1-3H3/b11-10+/t16-,19-,20-/m0/s1

InChI Key

KCNFZTIIENBEPU-TUCATBTLSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](C1)C3=C(C=C(C=C3OC2(C)C)/C=C/C4=CC=CC=C4)O

Canonical SMILES

CC1CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C=CC4=CC=CC=C4)O

synonyms

machaeriol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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